
4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate
Description
Properties
CAS No. |
62113-96-6 |
---|---|
Molecular Formula |
C12H12O8S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4-methyl-5-methylsulfonyloxy-2-oxochromen-7-yl) methanesulfonate |
InChI |
InChI=1S/C12H12O8S2/c1-7-4-11(13)18-9-5-8(19-21(2,14)15)6-10(12(7)9)20-22(3,16)17/h4-6H,1-3H3 |
InChI Key |
OZONJJHADZTYFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate typically involves the reaction of 4-methyl-2-oxo-2H-1-benzopyran with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with different functional groups.
4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonate.
4-Methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside: A glycoside derivative of the benzopyran family.
Uniqueness
4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl dimethanesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethanesulfonate group allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.